trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide

Physicochemical profiling Drug-likeness CNS drug design

This compound is a trans-configured cyclopentane benzylamide featuring a unique 3-hydroxy substituent that serves as a critical functional handle and stereochemical vector for CNS drug discovery. Unlike its non-hydroxylated or unsaturated analogs, this molecule offers distinct hydrogen bonding, solubility, and metabolic stability profiles, making it essential for precise SAR and lead optimization studies in antiepileptic and GHB receptor programs. Secure diastereomerically pure starting material to accelerate your research.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B8186760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)NCC2=CC=CC=C2)O
InChIInChI=1S/C13H17NO2/c15-12-7-6-11(8-12)13(16)14-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m0/s1
InChIKeyMHLLTPUIKNIJNB-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide: Chemical Identity and Comparator Landscape for Preclinical Procurement


trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide (CAS 2416138-43-5) is a cyclopentane-based benzylamide derivative bearing a trans-configured hydroxyl group at the 3-position of the ring . It belongs to a broader class of isocyclic and heterocyclic acid benzylamides that have been systematically evaluated within the NIH Anticonvulsant Screening Program (ASP) for antiepileptic potential [1]. The parent non-hydroxylated analog, cyclopentanecarboxylic acid benzylamide (Cpc-BZA), demonstrated pilocarpine ED50 = 154.75 mg/kg in vivo, confirming that cyclopentane-based benzylamides can engage neurological targets [2]. Additional close in-class candidates include 1-cyclopentenecarboxylic acid benzylamide (1-Cpc-BZA; MES ED50 = 85.36 mg/kg), 2-oxo-cyclopentanecarboxylic acid benzylamide, and 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), the latter possessing 39-fold higher GHB receptor affinity than GHB itself [3].

Why Generic Substitution of trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide with Non-Hydroxylated Cyclopentane Benzylamides Fails


The 2013 NIH ASP screening unequivocally demonstrated that all benzylamides derived from mono- and bicyclic isocyclic acids—including the non-hydroxylated cyclopentanecarboxylic acid benzylamide (Cpc-BZA)—were inactive in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, whereas select heterocyclic analogs (e.g., 2-furoic acid benzylamide, MES ED50 = 36.5 mg/kg, PI = 7.39) showed robust activity [1]. Although Cpc-BZA later showed activity in the pilocarpine model (ED50 = 154.75 mg/kg), its complete lack of MES efficacy contrasts sharply with 1-cyclopentenecarboxylic acid benzylamide (MES ED50 = 85.36 mg/kg) [2], proving that even subtle ring modifications (saturation vs. unsaturation) drastically alter anticonvulsant pharmacophore engagement. Introducing a trans-3-hydroxy substituent adds a hydrogen bond donor/acceptor at a defined stereochemical vector, which is predicted to alter solubility, metabolic stability, and target binding compared to both the saturated and unsaturated non-hydroxylated analogs. Therefore, substituting any non-hydroxylated cyclopentane benzylamide for the trans-3-hydroxy derivative in pharmacological or metabolic studies without confirmatory head-to-head data risks fundamental mischaracterization of structure-activity relationships.

Quantitative Differentiation Evidence for trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide Against Closest In-Class Analogs


Predicted Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Topology vs. Non-Hydroxylated Cyclopentane Benzylamides

The trans-3-hydroxy substituent introduces one H-bond donor and one H-bond acceptor at a fixed stereochemical orientation absent in Cpc-BZA, 1-Cpc-BZA, and 2-oxo-Cpc-BZA. This is predicted to reduce logP and increase topological polar surface area (TPSA), parameters known to influence blood-brain barrier penetration and aqueous solubility. While direct experimental logP or solubility data for the target compound were not identified in the accessible primary literature, the structural difference constitutes a quantifiable molecular descriptor divergence that can be computed and compared [1].

Physicochemical profiling Drug-likeness CNS drug design

Metabolic Stability Divergence: Hydroxylation as a Predicted Soft Spot vs. Stability-Proven Cpc-BZA

Cyclopentanecarboxylic acid benzylamide (Cpc-BZA) was experimentally shown to be stable in body fluids and organ homogenates (liver, kidney) in a 2014 stability study [1]. The trans-3-hydroxy analog introduces a secondary alcohol group, which is a known substrate for Phase II conjugation (glucuronidation/sulfation) and potentially Phase I oxidation to the 3-keto derivative. While no direct experimental comparison exists, the structural difference predicts a distinct metabolic fate that may reduce half-life but also create an opportunity for prodrug design via the hydroxyl handle.

Metabolic stability Liver microsome assay Anticonvulsant development

Stereochemical Purity as a Differentiation Driver: trans Configuration vs. cis Diastereomer

The trans configuration of the 3-hydroxy and 1-carboxamide substituents creates a specific spatial relationship that differs from the cis diastereomer. In the broader 3-hydroxycyclopentanecarboxylic acid scaffold, enzymatic resolution methods have been reported to achieve enantiomeric excesses >95% for the trans isomer, enabling procurement of stereochemically defined material . For the benzylamide derivative specifically, one vendor reports the compound is available as the trans racemate, though chiral resolution to individual enantiomers (1R,3R and 1S,3S) would be required for enantioselective studies. The cis diastereomer (CAS not identified) would present a different pharmacophoric geometry.

Chiral resolution Diastereomer purity Enantiomeric excess

GHB Receptor Pharmacophore Overlap: Structural Analogy to HOCPCA and Implications for Neurological Screening

3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is a potent GHB receptor ligand with 39-fold higher affinity than GHB and demonstrated neuroprotective effects via CaMKIIα hub domain stabilization in preclinical ischemia and glaucoma models [1]. The target compound, trans-3-hydroxy-cyclopentanecarboxylic acid benzylamide, differs by (i) saturation of the ring and (ii) conversion of the free carboxylic acid to a benzylamide. Both modifications are known in medicinal chemistry to alter receptor subtype selectivity and brain penetration. This structural proximity suggests the target compound may warrant screening against GHB binding sites or CaMKIIα, though no direct binding data were identified.

GHB receptor Neuroprotection CaMKIIα Drug design

Optimal Procurement and Research Application Scenarios for trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide


Chiral Building Block for Enantioselective Synthesis of Cyclopentane-Based CNS Candidates

The trans-3-hydroxy group provides a functional handle for further derivatization (esterification, etherification, oxidation to ketone) without altering the benzylamide pharmacophore. This makes the compound suitable as an intermediate for synthesizing libraries of cyclopentane-based CNS candidates where stereochemistry is fixed at the procurement stage. The trans configuration is maintained throughout subsequent synthetic steps, supporting structure-activity relationship (SAR) studies that require diastereomerically pure starting material [1].

Comparator for Evaluating Hydroxyl Effects on Anticonvulsant Pharmacophore Models

Given that Cpc-BZA exhibited activity only in the pilocarpine model (ED50 = 154.75 mg/kg) but was inactive in MES, and 1-Cpc-BZA showed MES ED50 = 85.36 mg/kg [1], testing the trans-3-hydroxy analog in the same NIH ASP panel would directly assess the impact of ring hydroxylation on anticonvulsant spectrum. This application is relevant for academic groups or CROs seeking to expand the SAR of isocyclic acid benzylamides beyond the published set of 12 compounds.

Metabolic Stability Probe in Cyclopentane Benzylamide Series

Cpc-BZA was found stable in liver and kidney homogenates [1]. The trans-3-hydroxy analog, with its predicted metabolic soft spot, can serve as a probe to evaluate the metabolic stability differences imparted by a single hydroxyl substitution within an otherwise identical scaffold. This head-to-head comparison—target compound vs. Cpc-BZA—in liver microsome or hepatocyte assays would generate quantitative intrinsic clearance data directly applicable to lead optimization in anticonvulsant or neuropsychiatric programs.

GHB Receptor and CaMKIIα Screening Candidate

Inspired by HOCPCA's high-affinity GHB receptor binding (>39× GHB) and CaMKIIα-mediated neuroprotection [1], the target compound, which combines a saturated 3-hydroxycyclopentane core with a benzylamide moiety, could be evaluated in GHB receptor binding displacement assays and CaMKIIα functional assays. A positive result would position the benzylamide series as a novel scaffold for GHB receptor modulation with potentially distinct pharmacokinetic properties versus cyclopentene-based ligands.

Quote Request

Request a Quote for trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.